D2 and 5-HT2 antagonist. IC50 values (nM) are 329 (D2), 1243 (D1), 148 (5-HT2), 720 (5-HT1A), 90 (α1), 270 (α2), muscarinic (>10,000) and benzodiazepine (>10,000). Antipsychotic. Centrally active following oral administration.
Quetiapine (hemifumarate) (CRM) is a certified reference material categorized as an atypical antipsychotic. It is misused and abused more commonly than other atypical antipsychotics and is associated with drug-seeking behavior. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Quetiapine (hemifumarate) is an analytical reference material categorized as an atypical antipsychotic. It is misused and abused more commonly than other atypical antipsychotics and is associated with drug-seeking behavior. This product is intended for use in analytical forensic applications. This product is also available as a general research tool.
Quetiapine is an atypical, second generation antipsychotic compound. It has effects at multiple receptors, antagonizing dopamine D1, D2, and D3 receptors (Kis = 994, 379, and 340 nM, respectively), serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors (Kis = 394, 118, and 307 nM, respectively), and α1A, α1B, and α2C adrenergic receptors (Kis = 22, 15, and 29 nM, respectively). Quetiapine also potently antagonizes the histamine H1 receptor (Ki = 11 nM).
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Quetiapine Fumarate is an atypical antipsychotic used in the treatment of schizophrenia, bipolar I mania, bipolar II depression, bipolar I depression and shows affinity for various neurotransmitter receptors including serotonin, dopamine, histamine, and adrenergic receptors. Quetiapine shows affinity for various neurotransmitter receptors including serotonin, dopamine, histamine, and adrenergic receptors and has binding characteristics at the dopamine-2 receptor similar to those of clozapine. Quetiapine has a preclinical profile suggestive of antipsychotic activity with a reduced tendency to cause extrapyramidal symptoms (EPS) and sustained prolactin elevation. Guetiapine alters neurotensin neurotransmission and c-fos expression in limbic but not motor brain regions. Quetiapine also demonstrates clozapine-like activity in a range of behavioral and biochemical tests and may possess neuroprotective properties.